molecular formula C15H12FN3O2 B11025572 5-(4-fluorophenyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

5-(4-fluorophenyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11025572
M. Wt: 285.27 g/mol
InChI Key: YSDHALODSDGJMK-UHFFFAOYSA-N
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Description

5-(4-fluorophenyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. This compound is characterized by its unique structure, which includes a fluorophenyl group and two methyl groups attached to the pyrido[2,3-d]pyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-fluorophenyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 6-amino-2-thiouracil with 3-(4-fluorophenyl)-1-(4-bromophenyl)-2-propen-1-one in dimethylformamide (DMF) to form the desired pyrido[2,3-d]pyrimidine core . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-fluorophenyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pyrido[2,3-d]pyrimidine-2,4-dione derivatives.

    Reduction: Formation of reduced pyrido[2,3-d]pyrimidine derivatives.

    Substitution: Formation of substituted pyrido[2,3-d]pyrimidine derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(4-fluorophenyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes involved in inflammatory processes, thereby reducing the production of inflammatory mediators such as prostaglandins and cytokines . Additionally, it may exert neuroprotective effects by modulating signaling pathways related to cell survival and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-fluorophenyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione stands out due to its unique combination of a fluorophenyl group and two methyl groups, which contribute to its distinct chemical reactivity and biological activity

Properties

Molecular Formula

C15H12FN3O2

Molecular Weight

285.27 g/mol

IUPAC Name

5-(4-fluorophenyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C15H12FN3O2/c1-18-13-12(14(20)19(2)15(18)21)11(7-8-17-13)9-3-5-10(16)6-4-9/h3-8H,1-2H3

InChI Key

YSDHALODSDGJMK-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC=CC(=C2C(=O)N(C1=O)C)C3=CC=C(C=C3)F

Origin of Product

United States

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